molecular formula C20H17ClN4O4S B2411825 5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 955518-06-6

5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2411825
CAS No.: 955518-06-6
M. Wt: 444.89
InChI Key: ODWPIBDZXKNPSZ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloro group, a methoxy group, and a benzenesulfonamide group attached to an imidazo[1,2-b]pyridazine core structure.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide . Glyburide is a drug used to treat type 2 diabetes, and it primarily targets the ATP-sensitive potassium channels in pancreatic beta cells .

Mode of Action

Given its role as an intermediate in the synthesis of glyburide, it may share some of glyburide’s interactions with its targets . Glyburide works by closing the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane, leading to the opening of voltage-gated calcium channels. The influx of calcium triggers the release of insulin .

Biochemical Pathways

The compound likely affects the insulin signaling pathway, given its role in the synthesis of glyburide . When glyburide induces the release of insulin, this hormone binds to its receptor on target cells, triggering a cascade of events that lead to the translocation of glucose transporters to the cell membrane and the uptake of glucose .

Pharmacokinetics

The ADME properties of the compound are not well-studied. As an intermediate in the synthesis of glyburide, it may share some of glyburide’s pharmacokinetic properties. Glyburide is well-absorbed orally, extensively metabolized in the liver, and excreted in the urine and feces .

Result of Action

If it shares glyburide’s mechanism of action, it may induce the release of insulin from pancreatic beta cells and promote the uptake of glucose in target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridazine and aldehydes or ketones. Subsequent steps may include chlorination, methoxylation, and sulfonamide formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methoxy group to a hydroxyl group.

  • Reduction: : Reduction of the chloro group to a methyl group.

  • Substitution: : Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 5-chloro-2-hydroxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide.

  • Reduction: : Formation of 5-methyl-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and core structure. Similar compounds include:

  • 5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

  • 5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

These compounds share similar structural features but differ in their substituents and functional groups, leading to different chemical and biological properties.

Biological Activity

5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and contains multiple functional groups that contribute to its biological activity. The structural formula can be summarized as:

  • Molecular Formula : C₁₃H₁₃ClN₂O₂S
  • Molecular Weight : 300.77 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and is a target in Alzheimer's disease treatment .
  • Antitumor Activity : Studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival .
  • WNT Signaling Pathway Inhibition : The compound has been associated with the inhibition of the WNT signaling pathway, which plays a critical role in cancer progression and metastasis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Effect Observed Reference
AntibacterialModerate activity against various strains
Enzyme Inhibition (AChE)Significant inhibition
AntitumorInduces apoptosis in cancer cells
WNT Pathway InhibitionSuppresses tumor growth

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated a series of sulfonamide derivatives, including our compound, for their anticancer properties. Results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .
  • Enzyme Inhibition Analysis : A detailed study on enzyme inhibition revealed that this compound exhibited strong inhibitory effects on AChE, which is relevant for developing treatments for neurodegenerative diseases .
  • WNT Signaling Pathway Research : The compound was tested for its ability to inhibit WNT signaling in preclinical models. Results showed a reduction in tumor growth rates, indicating its potential utility in treating cancers associated with aberrant WNT signaling .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-28-17-8-5-14(21)11-18(17)30(26,27)24-15-6-3-13(4-7-15)16-12-25-19(22-16)9-10-20(23-25)29-2/h3-12,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWPIBDZXKNPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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